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Compound of Interest

Compound Name: 4-(tert-Butyl)-2,6-difluorophenol

Cat. No.: B13684805

An In-depth Technical Guide to 4-(tert-Butyl)-2,6-
difluorophenol

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, analysis, and potential applications of 4-(tert-Butyl)-2,6-difluorophenol.
The information is intended for researchers, scientists, and professionals in drug development
and related fields.

Core Properties of 4-(tert-Butyl)-2,6-difluorophenol

4-(tert-Butyl)-2,6-difluorophenol is a fluorinated organic compound with a molecular formula
of C10H12F20.[1] The presence of two fluorine atoms and a bulky tert-butyl group on the phenol
ring significantly influences its chemical and physical properties.[2]

Physical and Chemical Properties

Quantitative data for 4-(tert-Butyl)-2,6-difluorophenol is summarized in the table below. It is
important to note that most of the available data is computed, and experimental values for
several key properties are not readily available in the literature.
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Property Value Source

Molecular Weight 186.20 g/mol PubChem[1]

Molecular Formula Ci10H12F20 PubChem[1]

IUPAC Name 4-(tert-butyl)-2,6-difluorophenol  PubChem|[1]

CAS Number 953091-22-0 PubChem[1]

XLogP3 3.4 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)[1]
Hydrogen Bond Acceptor

Count 3 PubChem (Computed)[1]
Rotatable Bond Count 1 PubChem (Computed)[1]
Exact Mass 186.08562133 Da PubChem (Computed)[1]
Topological Polar Surface Area  20.2 A2 PubChem (Computed)[1]
Melting Point Not available

Boiling Point Not available

Density Not available

pKa Not available

Aqueous Solubility Not available

Synthesis and Purification

While a specific, experimentally validated protocol for the synthesis of 4-(tert-Butyl)-2,6-
difluorophenol is not available in the cited literature, a plausible synthetic route can be
proposed based on established methods for the synthesis of related fluorinated phenols. A
potential approach involves the electrophilic substitution of 2,6-difluorophenol.

Proposed Synthetic Protocol: Friedel-Crafts Alkylation
of 2,6-Difluorophenol
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This protocol is a hypothetical adaptation of the Friedel-Crafts alkylation reaction, a common

method for introducing alkyl groups to aromatic rings.

Materials:

2,6-Difluorophenol

tert-Butyl chloride or isobutylene

A Lewis acid catalyst (e.g., AlCIz, FeCls, or a solid acid catalyst)
Anhydrous solvent (e.g., dichloromethane, nitromethane)
Hydrochloric acid (for workup)

Sodium bicarbonate solution (for workup)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
dissolve 2,6-difluorophenol in the anhydrous solvent.

Cool the solution in an ice bath.
Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.

Add tert-butyl chloride dropwise from the dropping funnel. If using isobutylene, it can be
bubbled through the reaction mixture.

After the addition is complete, allow the reaction to stir at room temperature and monitor its
progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry
(GC-MS). Gentle heating may be required to drive the reaction to completion.
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Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold
dilute hydrochloric acid.

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic
solvent like ethyl acetate.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 4-(tert-Butyl)-2,6-difluorophenol can be purified using standard techniques such

as recrystallization or column chromatography.[3]

Recrystallization:

Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble
(e.g., a mixture of hexane and ethyl acetate).

Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Dry the purified crystals under vacuum.

Column Chromatography:

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
Pack a chromatography column with the slurry.
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl
acetate in hexane) to separate the desired product from impurities.
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o Collect and combine the fractions containing the pure product, and remove the solvent under
reduced pressure.

Analytical Characterization

The structure and purity of 4-(tert-Butyl)-2,6-difluorophenol can be confirmed using various
analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic
compounds. A general protocol for the analysis of alkylphenols can be adapted for 4-(tert-
Butyl)-2,6-difluorophenol.[4][5]

Sample Preparation:

e Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl
acetate).

« If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to
increase volatility and improve peak shape, although the phenolic proton is sterically
hindered.

GC-MS Parameters (Example):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
e Injector Temperature: 250-280 °C.

e Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g.,
300 °C).

e Carrier Gas: Helium.
« lonization Mode: Electron lonization (El).

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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The resulting mass spectrum would be expected to show a molecular ion peak corresponding
to the mass of the compound and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. For 4-(tert-
Butyl)-2,6-difluorophenol, both *H and 3C NMR would provide crucial information.

e 1H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons
of the tert-butyl group, a signal for the two equivalent aromatic protons, and a broad singlet
for the hydroxyl proton. The aromatic proton signal would likely show coupling to the
adjacent fluorine atoms.

e 13C NMR: The spectrum would show distinct signals for the different carbon atoms in the
molecule. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling
constants.

Reactivity and Stability

While specific stability data for 4-(tert-Butyl)-2,6-difluorophenol is not available, general
knowledge of phenols suggests that it should be stored in a cool, dry place away from light and
strong oxidizing agents to prevent degradation.[6] The phenolic hydroxyl group can undergo
typical reactions such as ether and ester formation. The aromatic ring can participate in further
electrophilic substitution reactions, although the positions are heavily influenced by the existing
substituents.

Potential Biological Activity and Applications in
Drug Development

The introduction of fluorine atoms into organic molecules is a common strategy in drug design
to enhance metabolic stability, binding affinity, and lipophilicity.[2][7] Phenolic compounds are
also known to exhibit a wide range of biological activities, including antioxidant, anti-
inflammatory, and antimicrobial properties.[8][9]

Although no specific biological activities or signaling pathway interactions have been
documented for 4-(tert-Butyl)-2,6-difluorophenol, its structure suggests potential for
investigation in several areas:
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» Antioxidant Activity: The hindered phenolic hydroxyl group is a classic feature of antioxidants
used to prevent free-radical-mediated damage.

e Enzyme Inhibition: The fluorinated phenyl ring could act as a mimic of other functional
groups, potentially leading to the inhibition of specific enzymes.

» Bioisosteric Replacement: The 2,6-difluorophenol moiety has been explored as a lipophilic
bioisostere of a carboxylic acid, which could be a valuable strategy in modifying the
pharmacokinetic properties of drug candidates.[10]

Further research is required to explore the specific biological effects and therapeutic potential
of this compound.

Visualizations
Proposed Synthetic Workflow
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Proposed Synthesis and Purification Workflow
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Caption: Proposed workflow for the synthesis and purification of 4-(tert-Butyl)-2,6-
difluorophenol.

Analytical Characterization Workflow
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Caption: Workflow for the analytical characterization of 4-(tert-Butyl)-2,6-difluorophenol.

Potential Logical Relationships in Drug Discovery
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Potential Role in Drug Discovery
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Caption: Conceptual pathway for the role of 4-(tert-Butyl)-2,6-difluorophenol in drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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